3-Pyrazolidinone hydrochloride
Overview
Description
3-Pyrazolidinone hydrochloride is an organic compound with the molecular formula C3H7ClN2O. It is a white to pale yellow powder that is soluble in water and some organic solvents such as ethanol and chloroform . This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyrazolidinone hydrochloride can be synthesized through the reaction of 3-pyrazolidinone with hydrochloric acid in an appropriate solvent. The reaction typically involves dissolving 3-pyrazolidinone in a solvent like ethanol, followed by the addition of hydrochloric acid. The mixture is then stirred at room temperature until the reaction is complete. The product is obtained by crystallization or evaporation of the solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the reaction of acrylic acid methyl ester with hydrazine hydrate to form 3-pyrazolidinone, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrazolidinone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidinone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazolidinone compounds .
Scientific Research Applications
3-Pyrazolidinone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various pyrazolidinone derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-pyrazolidinone hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, some pyrazolidinone derivatives are known to inhibit cyclooxygenase and lipoxygenase enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Phenazone: An analgesic and antipyretic compound.
Phenylbutazone: An anti-inflammatory drug.
Pyrazolone: A class of compounds with similar structures and properties.
Uniqueness: 3-Pyrazolidinone hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in organic synthesis and potential biological activities make it a valuable compound in various fields of research .
Properties
IUPAC Name |
pyrazolidin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWTXQRYXYRAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369983 | |
Record name | 3-Pyrazolidinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1752-88-1 | |
Record name | 3-Pyrazolidinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolidin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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